molecular formula C21H37BO B2566635 Borinic acid, bis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]-,methyl ester CAS No. 85134-98-1

Borinic acid, bis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]-,methyl ester

Cat. No.: B2566635
CAS No.: 85134-98-1
M. Wt: 316.34
InChI Key: IAQXEQYLQNNXJC-BAMGFKBFSA-N
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Description

Borinic acid, bis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]-, methyl ester (CAS: 99438-28-5), also known as (+)-B-Methoxydiisopinocampheylborane, is a chiral organoboron compound with the molecular formula C₂₁H₃₇BO . Its structure consists of a boron atom coordinated to two isopinocampheyl groups (derived from α-pinene) and a methoxy group. The stereochemistry of the bicyclo[3.1.1]heptane (pinane) moieties is critical for its enantioselective properties, making it valuable in asymmetric synthesis.

The compound is synthesized via hydroboration of α-pinene derivatives, followed by methoxylation. Its applications include use as a chiral ligand or catalyst in stereocontrolled reactions, such as radical additions and allylborations . Predicted physical properties include a boiling point of 545.6±45.0 °C, density of 1.15±0.1 g/cm³, and moderate water solubility due to its lipophilic bicyclic framework .

Properties

IUPAC Name

methoxy-bis[(1R,2R,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]borane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37BO/c1-12-16-8-14(20(16,3)4)10-18(12)22(23-7)19-11-15-9-17(13(19)2)21(15,5)6/h12-19H,8-11H2,1-7H3/t12-,13-,14-,15-,16+,17+,18-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQXEQYLQNNXJC-BAMGFKBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CC2CC(C1C)C2(C)C)(C3CC4CC(C3C)C4(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B([C@H]1C[C@@H]2C[C@H]([C@@H]1C)C2(C)C)([C@H]3C[C@@H]4C[C@H]([C@@H]3C)C4(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37BO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85134-98-1
Record name (-)-B-Methoxydiisopinocampheylborane
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of borinic acid, bis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]-, methyl ester typically involves the reaction of boronic acids with appropriate organic halides under specific conditions. The reaction conditions may include the use of a strong base, such as sodium hydride, and a suitable solvent, such as dimethylformamide (DMF).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors and purification techniques. The process would be optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) may be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.

Major Products Formed:

  • Oxidation: Formation of boronic acids or borates.

  • Reduction: Formation of boronic esters or borohydrides.

  • Substitution: Formation of various substituted borinic acids or esters.

Scientific Research Applications

Catalysis

Borinic acid derivatives are widely recognized for their role as catalysts in organic synthesis. Their ability to form stable complexes with various substrates enhances reaction rates and selectivity:

  • Asymmetric Synthesis : The compound can be utilized in asymmetric synthesis reactions due to its unique steric and electronic properties. For instance, it has been used effectively in the formation of chiral centers in complex organic molecules .
  • Photo(electro)chemical Reactions : Research indicates that boronic acids can act as radical sources in photo(electro)chemical processes, expanding their utility in synthetic methodologies .

Medicinal Chemistry

The biological activities of borinic acid derivatives have garnered attention for their potential therapeutic applications:

  • Antimicrobial Properties : Studies have shown that compounds similar to this borinic acid exhibit activity against various bacterial strains and fungi. This suggests their potential as novel antimicrobial agents .
  • Drug Development : Boronic acids have been explored as bioisosteres for designing proteasome inhibitors and other drug candidates. For example, they can enhance the bioavailability of drugs by modifying their pharmacokinetic profiles . A notable study demonstrated that a boronic acid derivative improved the efficacy of treatments against methicillin-resistant Staphylococcus aureus (MRSA) infections .

Material Science

In material science, borinic acid derivatives are being investigated for their roles in developing new materials with specific properties:

  • Polymer Chemistry : The incorporation of boron into polymer matrices can enhance thermal stability and mechanical properties. Borinic acids can act as cross-linking agents or modifiers in polymer synthesis.
  • Nanomaterials : Research is ongoing into the use of boron-containing compounds in the synthesis of nanomaterials for applications in electronics and photonics due to their unique electronic properties .

Mechanism of Action

The mechanism by which borinic acid, bis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]-, methyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name CAS Molecular Formula Key Structural Features Applications Key Data
Borinic acid, bis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]-, methyl ester 99438-28-5 C₂₁H₃₇BO Two (1R,2S,3R,5R)-pinane groups + methoxy Asymmetric catalysis, radical allylation Boiling point: 545.6±45.0 °C (predicted)
(-)-Diisopinocampheylborane 21932-54-7 C₂₀H₃₄B Two (1R,2S,3R,5R)-pinane groups (no methoxy) Hydroboration of alkenes, chiral reduction Reacts violently with water
(+)-B-Methoxydiisopinocampheylborane (enantiomer) 99438-28-5 C₂₁H₃₇BO Enantiomeric pinane groups (1S,2R,3S,5S) Opposite stereoselectivity in catalysis Identical physical properties, mirrored reactivity
Brown’s Reagent N/A C₂₀H₃₄B Bis[(1S,2S,3S,5R)-pinane]borane Radical cyclopropanation, C–C bond formation Higher thermal stability than methoxy derivatives
B-Iododiisopinocampheylborane 116005-09-5 C₂₀H₃₄BI Iodine substituent replaces methoxy Halogenation reactions Violent decomposition upon distillation

Reactivity and Selectivity

  • Methoxy vs. Borane Derivatives: The methoxy group in the target compound reduces boron’s electrophilicity compared to (-)-diisopinocampheylborane, making it less reactive toward protic solvents but more selective in radical additions .
  • Stereochemical Impact : The (1R,2S,3R,5R) configuration induces R-selectivity in allylation reactions, whereas the (1S,2R,3S,5S) enantiomer produces S-configured products .
  • Thermal Stability : Brown’s reagent exhibits superior stability under photoredox conditions compared to methoxy derivatives due to the absence of hydrolytically sensitive alkoxy groups .

Biological Activity

Borinic acid, bis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]-, methyl ester is a boron-containing organic compound notable for its unique bicyclic structure and potential biological applications. This article explores its biological activity based on recent research findings, case studies, and comparative data.

  • Molecular Formula : C16_{16}H25_{25}B2_{2}O2_{2}
  • Molecular Weight : Approximately 316.34 g/mol
  • Structure : The compound consists of two 2,6,6-trimethylbicyclo[3.1.1]heptane moieties linked to a borinic acid functional group.

Biological Activity Overview

Research indicates that borinic acid derivatives exhibit various biological activities, particularly antimicrobial properties. These compounds have shown efficacy against a range of bacterial strains and fungi, making them promising candidates for pharmaceutical applications.

Antimicrobial Properties

Studies suggest that borinic acid derivatives can inhibit bacterial growth effectively. For instance:

  • Case Study 1 : A study demonstrated that borinic acid derivatives exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential in treating antibiotic-resistant infections .
  • Case Study 2 : Another research found that specific borinic acid compounds showed antifungal activity against Candida species, suggesting their utility in treating fungal infections .

The biological activity of borinic acids is primarily attributed to their ability to form complexes with biomolecules. This interaction can disrupt essential biochemical pathways in microorganisms:

  • Enzyme Inhibition : Borinic acids may inhibit enzymes critical for bacterial cell wall synthesis or metabolic processes.
  • Complex Formation : The ability to form stable complexes with nucleophiles (e.g., amino acids) could interfere with protein function and cellular metabolism.

Comparative Analysis of Borinic Acid Derivatives

The following table summarizes the unique features of borinic acid derivatives compared to other boron-containing compounds:

Compound NameStructureUnique Features
Boronic AcidSimple structure with one boron atomBasic building block for many derivatives
(+)-B-methoxydiisopinocampheylboraneContains two isopinocampheyl groupsUsed extensively in asymmetric synthesis
Borinic Acid DerivativesVarying alkyl or aryl groups attachedDiverse reactivity based on substituents
Borinic Acid, bis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]-, methyl ester Complex bicyclic structure with dual functionalityPotential antimicrobial and antifungal properties

Research Findings

Recent advancements in synthetic methodologies have facilitated the exploration of borinic acids in medicinal chemistry:

  • Synthesis Techniques : Novel synthetic routes have been developed that enhance the yield and purity of borinic acid derivatives . These methods often involve the use of organometallic reagents and allow for the incorporation of various substituents that can modulate biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Borinic acid, bis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]-,methyl ester
Reactant of Route 2
Reactant of Route 2
Borinic acid, bis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]-,methyl ester

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